molecular formula C21H21FN2O B11025316 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one

Cat. No.: B11025316
M. Wt: 336.4 g/mol
InChI Key: VYHSWSHGBIRCSX-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate , is a synthetic compound with the chemical formula C₁₄H₁₅FN₂O₂. Let’s break down its structure:

    Core Structure: The compound features a tetrahydroindole ring system fused with a phenylbutanone moiety.

    Functional Groups: It contains a fluorine atom (F) at position 8 of the indole ring and a phenyl group (C₆H₅) attached to the butanone side chain.

Properties

Molecular Formula

C21H21FN2O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one

InChI

InChI=1S/C21H21FN2O/c22-16-9-10-19-17(13-16)18-14-24(12-11-20(18)23-19)21(25)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,23H,4,7-8,11-12,14H2

InChI Key

VYHSWSHGBIRCSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

    Other Routes:

Industrial Production::
  • Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of oxindole derivatives.

    Reduction: Reduction of the carbonyl group in the butanone side chain may occur.

    Substitution: Substitution reactions at the fluorine position are possible.

Common reagents and conditions vary based on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Biological Studies: It may interact with biological targets, affecting cellular processes.

    Chemical Biology: Investigations into its reactivity and interactions provide insights into chemical mechanisms.

Mechanism of Action

  • The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes.
  • Molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

The compound 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one is a novel synthetic derivative of pyridoindole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN2OC_{19}H_{22}FN_2O, with a molecular weight of approximately 314.39 g/mol. The compound features a fluorinated tetrahydropyridoindole moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For example:

  • In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. One study reported a significant reduction in cell viability in breast cancer cells treated with related pyridoindole derivatives at concentrations as low as 10 µM.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

  • Mechanism of Action : The compound appears to enhance the release of serotonin and dopamine while decreasing levels of reactive oxygen species (ROS), which are implicated in neuronal damage.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown effectiveness against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of pyridoindole derivatives, including our compound of interest, revealed that these compounds could induce apoptosis in cancer cells via the mitochondrial pathway. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and the release of cytochrome c from mitochondria.
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque deposition. Behavioral tests such as the Morris water maze demonstrated enhanced memory retention in treated subjects compared to controls.

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